

ciprofloxacin uses, dosage, side effects, warnings

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Compound of Interest

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Ciprofloxacin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with potent bactericidal activity against a wide range of Gram-negative and Gram-positive pathogens. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This inhibition leads to double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. This guide provides an in-depth review of the uses, dosage, side effects, and warnings associated with ciprofloxacin, with a focus on the technical data and experimental methodologies relevant to researchers and drug development professionals.

Therapeutic Uses

Ciprofloxacin is indicated for the treatment of a variety of bacterial infections. Its broad spectrum of activity makes it a valuable agent in treating infections of the urinary tract, respiratory tract, skin and soft tissues, bones and joints, and intra-abdominal infections.^{[1][2]} It is also a critical agent for treating infections that may be part of a bioterror attack, such as inhalational anthrax and plague.^{[3][4]}

Ciprofloxacin is effective against a wide array of pathogens, including:

- Gram-negative bacteria: Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae, Legionella pneumophila, Moraxella catarrhalis, Proteus mirabilis, and Pseudomonas aeruginosa.[1]
- Gram-positive bacteria: While less potent against Gram-positive bacteria compared to newer fluoroquinolones, it shows activity against methicillin-sensitive Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.[1]

Dosage and Administration

The dosage of ciprofloxacin varies depending on the type and severity of the infection, the causative organism's susceptibility, and the patient's renal function.

Table 1: Ciprofloxacin Dosage Guidelines for Adults

Infection Type	Oral Dosage	Intravenous Dosage	Duration
Urinary Tract Infections (Uncomplicated)	250-500 mg every 12 hours	-	3-7 days
Urinary Tract Infections (Complicated)	500 mg every 12 hours	400 mg every 12 hours	7-14 days
Respiratory Tract Infections	500-750 mg every 12 hours	400 mg every 8-12 hours	7-14 days
Skin and Skin Structure Infections	500-750 mg every 12 hours	400 mg every 8-12 hours	7-14 days
Bone and Joint Infections	500-750 mg every 12 hours	400 mg every 8-12 hours	4-6 weeks
Infectious Diarrhea	500 mg every 12 hours	-	3-5 days
Inhalational Anthrax (Post-exposure)	500 mg every 12 hours	400 mg every 12 hours	60 days
Plague	500-750 mg every 12 hours	400 mg every 8-12 hours	10-14 days

Dosage adjustments are required for patients with renal impairment.

Table 2: Ciprofloxacin Pharmacokinetic Parameters in Adults

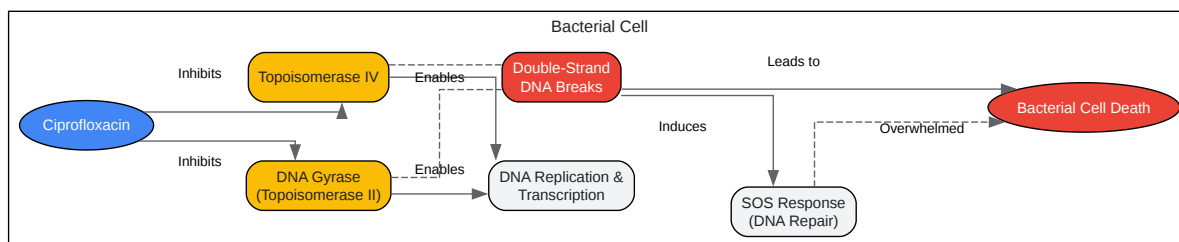
Parameter	Value
Bioavailability (Oral)	~70%
Time to Peak Concentration (Tmax)	1-2 hours
Peak Serum Concentration (Cmax) (500 mg oral dose)	1.5-2.9 µg/mL
Volume of Distribution (Vd)	2.1-2.7 L/kg
Elimination Half-life (t _{1/2})	~4 hours
Total Body Clearance (CL)	30.8-43.8 L/h
Protein Binding	20-40%
Primary Route of Excretion	Renal

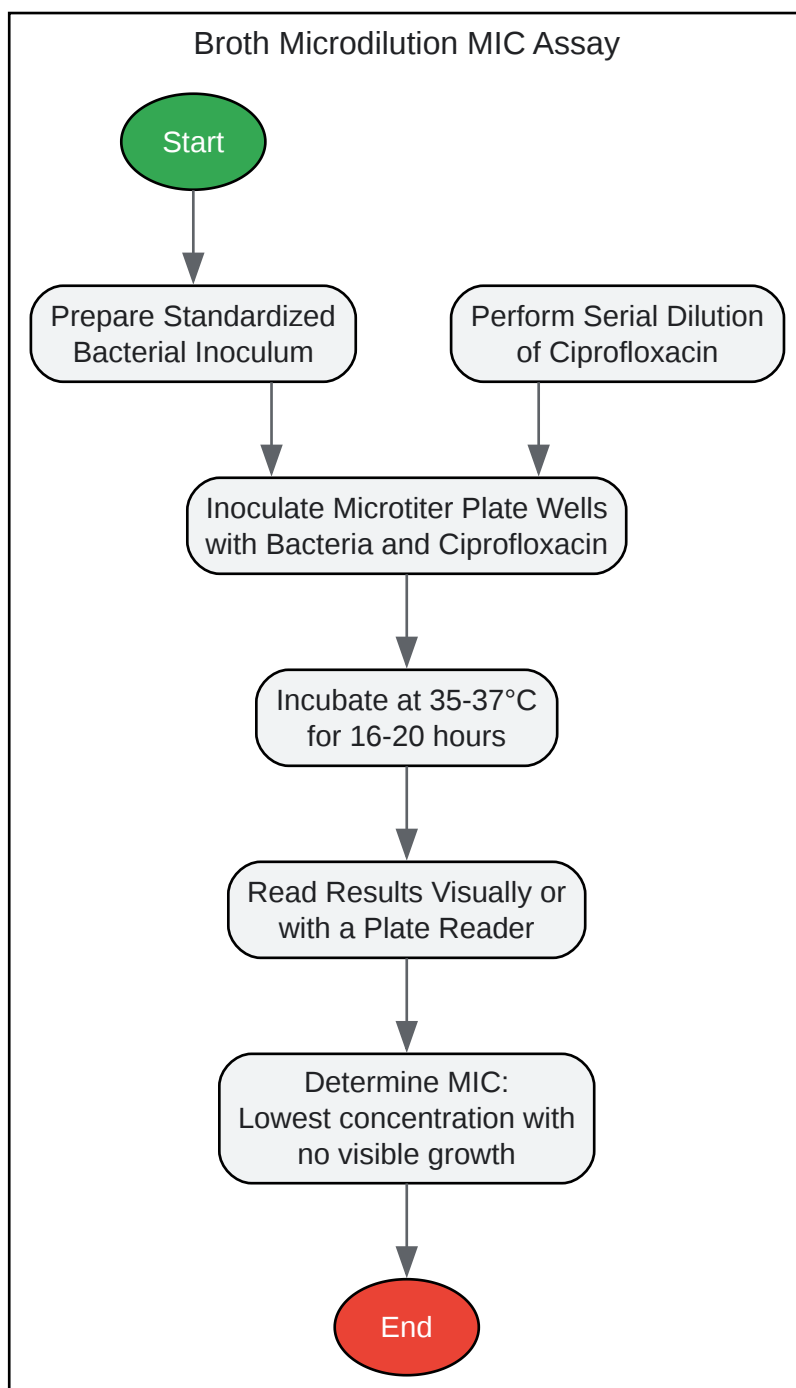
Mechanism of Action

Ciprofloxacin's bactericidal action results from the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6]

- **Inhibition of DNA Gyrase:** In Gram-negative bacteria, ciprofloxacin primarily targets DNA gyrase. This enzyme is responsible for introducing negative supercoils into the DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Ciprofloxacin stabilizes the complex between DNA gyrase and the cleaved DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks.[5][7]
- **Inhibition of Topoisomerase IV:** In Gram-positive bacteria, the primary target is often topoisomerase IV. This enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, ciprofloxacin prevents proper chromosomal segregation, leading to a halt in cell division.[6]

The accumulation of double-strand DNA breaks triggers the bacterial SOS response, a DNA damage repair system. However, overwhelming DNA damage ultimately leads to the induction of programmed cell death pathways in the bacteria.[7][8]





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Email: info@benchchem.com